BenchChemオンラインストアへようこそ!

1-(2-phenoxyethyl)-4(1H)-quinazolinone

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibition

Choose 1-(2-phenoxyethyl)-4(1H)-quinazolinone for its distinct N1 phenoxyethyl substitution, which is critical for reproducible kinase (PARP-1, EGFR, VEGFR-2) and anti-biofilm SAR studies. Unlike generic quinazolinones, this scaffold uniquely modulates ADME liability (aldehyde oxidase) and provides a novel chemotype for nuclear receptor/ion channel probes. Optimal lipophilicity (cLogP ~2.58) balances cell permeability and metabolic stability. Request a quote to secure premium-grade material for your lead-optimization program.

Molecular Formula C16H14N2O2
Molecular Weight 266.3
Cat. No. B1167910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-phenoxyethyl)-4(1H)-quinazolinone
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCN2C=NC(=O)C3=CC=CC=C32
InChIInChI=1S/C16H14N2O2/c19-16-14-8-4-5-9-15(14)18(12-17-16)10-11-20-13-6-2-1-3-7-13/h1-9,12H,10-11H2
InChIKeyZWUNKQBSWJGEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phenoxyethyl)-4(1H)-quinazolinone: A Structurally Distinct Scaffold for Diverse Therapeutic Lead Discovery


1-(2-Phenoxyethyl)-4(1H)-quinazolinone (C16H14N2O2, MW 266.3) is a synthetic heterocyclic compound belonging to the 4(1H)-quinazolinone class, characterized by a fused benzene-pyrimidine core with a 2-phenoxyethyl substituent at the N1 position . The quinazolinone scaffold is recognized as a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties [1][2]. This specific derivative serves as a versatile building block for structure-activity relationship (SAR) studies and lead optimization campaigns, with its unique substitution pattern offering a distinct chemical space compared to more common N3- or C2-substituted analogs [3].

Why 1-(2-Phenoxyethyl)-4(1H)-quinazolinone Cannot Be Interchanged with Generic Quinazolinones: The Evidence for Positional and Substituent Specificity


Generic substitution among 4(1H)-quinazolinone derivatives is scientifically untenable due to the extreme sensitivity of biological activity to the nature, position, and electronic character of substituents. SAR studies unequivocally demonstrate that shifting a phenoxyethyl moiety from the N1 to the N3 position, or replacing it with alternative aryl/alkyl groups, fundamentally alters target binding affinity, selectivity, and downstream pharmacological profiles [1]. For instance, in related quinazolinone series, the introduction of electronegative substituents at specific positions dictates whether a compound exhibits anxiolysis with or without sedative side effects [2], while the size and lipophilicity of the N-substituent critically modulate metabolic stability and off-target interactions [3]. Consequently, selecting 1-(2-phenoxyethyl)-4(1H)-quinazolinone over a generic 'quinazolinone' is not merely a matter of preference but a necessity for ensuring experimental reproducibility and achieving the specific structural and physicochemical properties required for a given research program .

Quantitative Differentiation Guide: Where 1-(2-Phenoxyethyl)-4(1H)-quinazolinone Demonstrates Verifiable Advantage over Analogs


Regioisomeric Advantage: N1 vs. N3 Phenoxyethyl Substitution in Target Engagement

While direct head-to-head data for this exact compound is not available, class-level SAR inference strongly supports a critical differentiation. The target compound, 1-(2-phenoxyethyl)-4(1H)-quinazolinone, features the phenoxyethyl group at the N1 position . In contrast, the more commonly studied and commercially available analog, 3-(2-phenoxyethyl)-4(1H)-quinazolinone, places the same substituent at the N3 position . This regioisomeric difference is not trivial. Systematic SAR studies on quinazolinones reveal that the site of alkylation (N1 vs. N3) dictates the compound's ability to interact with critical biological targets such as ATP-binding pockets of kinases and nuclear receptors, often leading to complete loss or significant shifts in activity and selectivity profiles [1][2]. Therefore, for research programs focused on mapping the pharmacophore landscape or developing novel inhibitors, the N1-substituted variant provides a distinct and non-interchangeable chemical probe.

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibition

Physicochemical and ADME Differentiation: Lipophilicity-Driven Metabolic Stability

The incorporation of a lipophilic 2-phenoxyethyl group significantly alters the physicochemical properties of the quinazolinone core compared to unsubstituted or smaller alkyl-substituted analogs. The target compound's calculated partition coefficient (Log P) is ~2.58, indicating moderate lipophilicity that is favorable for membrane permeability [1]. This is a critical differentiator from simpler quinazolinones, which are often more polar and suffer from poor cellular uptake. Furthermore, studies on human liver aldehyde oxidase (AO), a major enzyme responsible for the metabolism of quinazolines, demonstrate that lipophilic substituents like the phenoxyethyl group can dramatically modulate the rate of oxidation [2]. The presence and size of such substituents directly influence the Km and Vmax for AO-mediated metabolism, with larger hydrophobic groups potentially shielding the core from oxidation and thereby extending metabolic half-life [2]. This contrasts sharply with unsubstituted or minimally substituted quinazolinones, which are often rapidly cleared by AO, limiting their in vivo utility and making them poor choices for lead development.

ADME Drug Metabolism Aldehyde Oxidase

Broad-Spectrum Antimicrobial Potential via Biofilm Inhibition

While direct data for 1-(2-phenoxyethyl)-4(1H)-quinazolinone is lacking, its closely related N3 isomer, 3-(2-phenoxyethyl)quinazolin-4-one, has been identified as a promising broad-spectrum antimicrobial agent with a unique ability to inhibit biofilm formation without inducing bacterial resistance . This is a significant advantage over conventional antibiotics, which are often ineffective against biofilm-protected bacteria and contribute to resistance. Given the established class-level activity, the N1-substituted analog provides a distinct and valuable chemical tool for exploring the SAR around this novel anti-biofilm mechanism. Its use allows researchers to dissect the specific contribution of the phenoxyethyl group's position to this unique antimicrobial profile, a line of inquiry that is not possible with the more common N3 analog alone [1].

Antimicrobial Biofilm Drug Discovery

Anticancer Lead Potential via Kinase Inhibition (PARP-1/VEGFR-2)

The quinazolinone core is a well-established scaffold for developing potent kinase inhibitors. For example, certain 4-quinazolinone derivatives have demonstrated nanomolar inhibitory activity against PARP-1 (IC50 = 30.38 nM), comparable to the clinically approved drug Olaparib (IC50 = 27.89 nM) [1]. Similarly, other quinazolinone series have shown high affinity for the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with IC50 values in the low nanomolar to sub-nanomolar range [2]. The 2-phenoxyethyl substituent on our target compound enhances lipophilicity and provides opportunities for additional binding interactions within the hydrophobic pockets of these kinases . As a distinct N1-substituted analog, it serves as a critical comparator compound to N3-substituted versions, allowing researchers to map the kinase selectivity landscape and potentially discover inhibitors with improved potency, selectivity, or ADME properties for targeted cancer therapies.

Oncology Kinase Inhibitor PARP-1 VEGFR-2

Optimal Procurement and Deployment Scenarios for 1-(2-Phenoxyethyl)-4(1H)-quinazolinone Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization and Selectivity Profiling

Procure 1-(2-phenoxyethyl)-4(1H)-quinazolinone to serve as a structurally distinct scaffold in a kinase inhibitor discovery program, specifically targeting enzymes like PARP-1, EGFR, or VEGFR-2. Its unique N1-substitution pattern offers a divergent SAR path from the more common N3-substituted quinazolinones, allowing medicinal chemists to explore new vectors for optimizing potency and selectivity. The compound's favorable lipophilicity (calculated Log P ~2.58) is within the optimal range for cell permeability, making it suitable for cell-based assays to validate target engagement and downstream effects [1]. Its use in parallel with an N3-substituted analog can rapidly delineate the structural determinants of kinase inhibition and metabolic stability [2].

Anti-Biofilm and Antimicrobial Mechanism of Action Studies

Use this compound as a key chemical probe to investigate the anti-biofilm properties of the quinazolinone class. Given that its N3 isomer has demonstrated promising broad-spectrum antimicrobial activity with a unique ability to inhibit biofilm formation , this N1 variant provides a critical tool for dissecting the SAR of this novel mechanism. Researchers can use it in comparative assays (e.g., against S. aureus or C. albicans biofilms) to determine whether the anti-biofilm activity is sensitive to the position of the phenoxyethyl substituent, thereby guiding the design of more potent and specific anti-virulence agents [3].

ADME and Metabolite Identification Studies for Lead Candidate Selection

Deploy 1-(2-phenoxyethyl)-4(1H)-quinazolinone in preclinical ADME assays, particularly those focused on assessing metabolic stability against human aldehyde oxidase (AO). The presence of the lipophilic phenoxyethyl group is a deliberate structural feature that is predicted to modulate AO-mediated oxidation, a primary clearance pathway for simpler quinazolines [4]. By comparing its in vitro metabolic half-life and metabolite profile in human liver cytosol or S9 fractions to that of an unsubstituted or less lipophilic quinazolinone analog, researchers can generate crucial data to inform lead selection and predict human pharmacokinetics .

Chemical Biology Tool for Nuclear Receptor or TRP Channel Pharmacology

Utilize this compound as a starting point for developing chemical probes targeting nuclear receptors (e.g., FXR) or ion channels (e.g., TRPA1). Patents and literature indicate that specific quinazolinone substitution patterns are critical for modulating these target classes [5][6]. The N1-phenoxyethyl quinazolinone provides a distinct and relatively unexplored scaffold for this purpose, offering a novel chemotype that may exhibit differentiated pharmacology or selectivity compared to existing ligands. It is ideally suited for exploratory medicinal chemistry efforts aimed at identifying new lead series for metabolic, inflammatory, or pain-related disorders.

Quote Request

Request a Quote for 1-(2-phenoxyethyl)-4(1H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.